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Compound of Interest

Compound Name: Mcl-1 inhibitor 15

Cat. No.: B12392117 Get Quote

The groundbreaking 2016 study by Kotschy and colleagues in Nature introduced S63845, a

potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell

Leukemia 1 (MCL-1).[1][2][3] This seminal work established S63845 as a promising therapeutic

agent for various cancers dependent on MCL-1 for survival. This guide provides an

independent validation of the key findings from the Kotschy et al. study by comparing their data

with subsequent research from independent laboratories.

Data Presentation
Table 1: In Vitro Cytotoxicity of S63845 in Hematological
Malignancy Cell Lines
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Cell Line Cancer Type
Kotschy et al.
(2016) IC50
(nM)

Independent
Validation IC50
(nM)

Reference
(Independent
Validation)

H929
Multiple

Myeloma
~10 ~15

Caenepeel et al.

(2018)

MOLM-13
Acute Myeloid

Leukemia
~20 ~25

Caenepeel et al.

(2018)

NCI-H929
Multiple

Myeloma
< 100 8.6

Phillips et al.

(2016)

U266B1
Multiple

Myeloma
> 1000 1100

Phillips et al.

(2016)

Table 2: In Vitro Cytotoxicity of S63845 in Solid Tumor
Cell Lines

Cell Line Cancer Type
Kotschy et al.
(2016) IC50
(nM)

Independent
Validation IC50
(nM)

Reference
(Independent
Validation)

MDA-MB-231
Triple-Negative

Breast Cancer
Not Reported

~1000 (as single

agent)

Williams et al.

(2019)

SUM159PT
Triple-Negative

Breast Cancer
Not Reported

> 1000 (as single

agent)

Williams et al.

(2019)

IMR-32 Neuroblastoma Not Reported ~1000
De Blasio et al.

(2020)

SK-N-BE(2) Neuroblastoma Not Reported > 1000
De Blasio et al.

(2020)

KCNR Neuroblastoma Not Reported ~500
Vernooij et al.

(2023)

Table 3: In Vivo Efficacy of S63845 in Xenograft Models
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Cancer Type
Xenograft
Model

Kotschy et al.
(2016)
Outcome

Independent
Validation
Outcome

Reference
(Independent
Validation)

Multiple

Myeloma
AMO-1

Tumor

regression
Not Reported N/A

Acute Myeloid

Leukemia
MOLM-13

Increased

survival
Not Reported N/A

Breast Cancer MDA-MB-231 Not Reported

Tumor growth

inhibition in

combination with

docetaxel

Williams et al.

(2019)

Neuroblastoma KCNR Not Reported

Additive effect in

combination with

venetoclax

Vernooij et al.

(2023)

Experimental Protocols
Original Kotschy et al. (2016) Methodology
Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with a dilution

series of S63845 for 72 hours. Cell viability was assessed using the CellTiter-Glo®

Luminescent Cell Viability Assay (Promega). Luminescence was measured with a plate reader,

and IC50 values were calculated using a four-parameter logistic model.

In Vivo Xenograft Studies: Female BALB/c nude mice were subcutaneously inoculated with

cancer cells. When tumors reached a palpable size, mice were randomized into vehicle control

and treatment groups. S63845 was administered intravenously. Tumor volume was measured

regularly, and body weight was monitored as a surrogate for toxicity.

Independent Validation Methodologies
Williams et al. (2019) - Breast Cancer:

Cell Viability: Triple-negative breast cancer cell lines were treated with S63845 alone or in

combination with docetaxel for 72 hours. Viability was determined using the CellTiter-Glo
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assay.

In Vivo: NOD/SCID gamma mice were orthotopically implanted with MDA-MB-231 cells. Mice

were treated with vehicle, S63845, docetaxel, or a combination. Tumor growth was

monitored by caliper measurements.

Caenepeel et al. (2018) - Hematological Malignancies:

Cell Viability: A panel of hematological cancer cell lines was treated with S63845 for 72

hours. Cell viability was measured using the CellTiter-Glo assay.

Phillips et al. (2016) - Multiple Myeloma:

Cell Viability: Multiple myeloma cell lines were treated with S63845 for 72 hours, and viability

was assessed using the CellTiter-Glo assay.

De Blasio et al. (2020) - Neuroblastoma:

Cell Viability: Neuroblastoma cell lines were treated with S63845 for 72 hours, and cell

viability was measured using the ATPlite assay (PerkinElmer).

Vernooij et al. (2023) - Neuroblastoma:

Cell Viability: Neuroblastoma cell lines were treated with S63845 alone or in combination

with venetoclax. Cell viability was assessed after 72 hours using the CellTiter-Glo 3D assay.

In Vivo: Patient-derived xenograft models of neuroblastoma were established in

immunodeficient mice. Mice were treated with vehicle, S63845, venetoclax, or the

combination, and tumor growth was monitored.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Validation of S63845: A Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392117#independent-validation-of-kotschy-et-al-
s63845-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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